molecular formula C18H17N5O4S B2662464 3-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034308-16-0

3-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2662464
CAS No.: 2034308-16-0
M. Wt: 399.43
InChI Key: GUWQVVNIHMYIAC-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the available data. Generally, the properties of a compound depend on its molecular structure and can be influenced by factors such as tautomerism .

Scientific Research Applications

Antibacterial Applications

Sulfonamide-based compounds have been extensively studied for their antibacterial properties. For example, Azab, Youssef, and El-Bordany (2013) synthesized heterocyclic compounds containing a sulfonamido moiety, showing high antibacterial activity. Similarly, Padmavathi et al. (2008) prepared novel sulfone-linked bis heterocycles with pronounced antimicrobial activity, suggesting that our compound may have potential applications in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013) (Padmavathi et al., 2008).

Anticancer and Radiosensitizing Effects

Compounds with sulfonamide groups have also been investigated for their potential anticancer properties. Ghorab, Ragab, Heiba, El-Gazzar, and Zahran (2015) synthesized a novel series of sulfonamide derivatives, some of which showed higher anticancer activity than doxorubicin, suggesting that similar sulfonamide compounds could have applications in cancer treatment and radiosensitization (Ghorab et al., 2015).

Antimalarial Applications

Sulfonamide derivatives have been evaluated for their antimalarial activity. Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for antimalarial activity, highlighting the potential of sulfonamides in developing new antimalarial drugs (Fahim & Ismael, 2021).

Future Directions

Given the broad spectrum of biological activities of pyrazoles, this compound could be a subject of future research in medicinal chemistry . Its potential applications could be explored further in drug discovery .

Properties

IUPAC Name

3-methyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-22-11-14(10-20-22)13-5-12(7-19-9-13)8-21-28(25,26)15-3-4-17-16(6-15)23(2)18(24)27-17/h3-7,9-11,21H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWQVVNIHMYIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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